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Compound of Interest

Compound Name: GSK256073

Cat. No.: B607794 Get Quote

An analysis of preclinical and clinical studies reveals both consistent and divergent findings on

the efficacy of GSK256073, a selective G-protein coupled receptor 109A (GPR109A) agonist.

While its acute effects on reducing non-esterified fatty acids (NEFA) are well-documented

across studies, the long-term reproducibility of its glycemic control in type 2 diabetes patients is

questionable.

GSK256073 was developed as a non-flushing alternative to niacin, targeting the GPR109A

receptor to modulate lipid and glucose metabolism. This guide provides a comprehensive

comparison of key studies to assess the reproducibility of its therapeutic effects.

Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical and clinical

studies on GSK256073.

Table 1: Preclinical Data from Sprecher et al. (2015)
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Animal Model Compound Dose
NEFA
Reduction

Flushing
Effect (Ear
Temperature
Increase)

Rat GSK256073 10 mg/kg Similar to niacin Not reported

Guinea Pig GSK256073 10 mg/kg Similar to niacin Minimal

Guinea Pig Niacin 10 mg/kg Significant Significant

Table 2: Clinical Data from Dobbins et al. (2013) - Short-term (2-day) Study in Type 2 Diabetes

Treatment
Group (Dose)

N

Change in
Weighted
Mean Glucose
(mmol/L)

Change in 24-h
Weighted
Mean NEFA
(mmol/L)

HOMA-IR
Score
Decrease

Placebo 36 - - -

GSK256073 (5

mg BID)
19 -0.68 -0.19 27-47%

GSK256073 (10

mg QD)
18 -0.60 -0.16 27-47%

GSK256073 (25

mg BID)
18 -0.87 -0.26 27-47%

GSK256073 (50

mg QD)
18 -0.71 -0.22 27-47%

BID: twice daily, QD: once daily

Table 3: Clinical Data from Dobbins et al. (2015) - Long-term (12-week) Study in Type 2

Diabetes
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Treatment
Group (Dose)

N

Change in
HbA1c from
Baseline
(Placebo-
Adjusted)

NEFA
Suppression
(0-12h) on Day
2

NEFA
Suppression
at Week 6

Placebo - - - -

GSK256073 (5

mg BID)
-

Not statistically

significant
Significant Lost

GSK256073 (10

mg QD)
-

Not statistically

significant
Significant Lost

GSK256073 (25

mg BID)
-

Not statistically

significant
Significant Lost

GSK256073 (50

mg QD)
-

-0.30% (Not

statistically

significant)

Significant Reduced

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.

Preclinical Evaluation of NEFA Reduction and Flushing
Animal Models: Male Sprague-Dawley rats and Dunkin-Hartley guinea pigs were used.

Drug Administration: GSK256073 and niacin were administered orally.

NEFA Measurement: Blood samples were collected at various time points post-dosing.

Plasma NEFA levels were determined using an enzymatic colorimetric method.

Flushing Assessment (Guinea Pig Model): Ear temperature was measured using an infrared

thermometer as a proxy for flushing.

Clinical Trial Methodologies
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The two key clinical trials investigating GSK256073 in patients with type 2 diabetes followed

distinct protocols:

Dobbins et al. (2013) - Short-term Study (NCT01147861)[1]

Study Design: A randomized, single-blind, placebo-controlled, three-period crossover study.

[1]

Participants: 39 subjects with type 2 diabetes.[1]

Intervention: Each subject received a placebo and two of the four GSK256073 regimens (5

mg BID, 10 mg QD, 25 mg BID, or 50 mg QD) for 2 days.[1]

Key Assessments:

Glucose and NEFA: Frequent blood sampling over 48 hours to determine weighted mean

concentrations.

Insulin and C-peptide: Serum concentrations were measured to assess insulin sensitivity.

HOMA-IR: Calculated to estimate insulin resistance.

Dobbins et al. (2015) - Long-term Study

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2]

Participants: 94 patients with type 2 diabetes inadequately controlled with metformin.[2]

Intervention: Participants received either placebo or one of four GSK256073 regimens (5 mg

BID, 10 mg QD, 25 mg BID, or 50 mg QD) for 12 weeks, in addition to their ongoing

metformin treatment.[2]

Key Assessments:

Glycosylated Hemoglobin (HbA1c): The primary efficacy endpoint was the change from

baseline in HbA1c at week 12.[2]
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NEFA: Plasma concentrations were measured on day 2 and at week 6 to assess the

durability of the pharmacological effect.[2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK256073 and the general

workflow of the clinical trials.
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Caption: GSK256073 signaling pathway in adipocytes.
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Caption: Generalized workflow of the GSK256073 clinical trials.

Discussion of Reproducibility
The findings regarding the acute pharmacological effects of GSK256073 on NEFA suppression

are highly reproducible across both preclinical and clinical studies. The initial preclinical data in

rats and guinea pigs, which demonstrated significant NEFA lowering effects similar to niacin but
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without the associated flushing, were successfully translated to early clinical observations.[1]

The short-term (2-day) clinical trial by Dobbins et al. (2013) robustly confirmed this, showing a

significant reduction in NEFA concentrations across all tested doses in patients with type 2

diabetes.[1] The longer-term (12-week) study by the same lead author in 2015 also replicated

the acute NEFA-lowering effect on day 2 of treatment.[2]

However, a significant discrepancy and lack of reproducibility emerge when considering the

long-term glycemic control. The promising acute reduction in serum glucose observed in the 2-

day study did not translate into a durable therapeutic benefit in the 12-week trial.[1][2] In the

longer study, the initial suppression of NEFA was lost or significantly reduced by week 6, and

consequently, there was no statistically significant improvement in HbA1c, a key marker of

long-term glycemic control, at the end of the 12-week treatment period.[2]

This divergence in findings highlights a critical challenge in drug development: the translation of

acute pharmacological effects into sustained clinical efficacy. The loss of NEFA suppression

over time, despite continued drug exposure, suggests a potential tachyphylaxis or development

of tolerance to the effects of GSK256073.

Conclusion
In conclusion, the findings on the acute NEFA-lowering effects of GSK256073 are consistent

and reproducible across preclinical and clinical settings. However, the initial promising results

on acute glucose reduction in type 2 diabetes were not reproducible in a longer-term clinical

trial, which failed to demonstrate durable glycemic control. This lack of long-term efficacy

ultimately halted the clinical development of GSK256073 for this indication. These findings

underscore the importance of long-term studies to accurately assess the therapeutic potential

and reproducibility of effects for novel metabolic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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